N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide
Description
Properties
Molecular Formula |
C8H19N3O2 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N-[3-(3-aminooxypropylamino)propyl]acetamide |
InChI |
InChI=1S/C8H19N3O2/c1-8(12)11-6-2-4-10-5-3-7-13-9/h10H,2-7,9H2,1H3,(H,11,12) |
InChI Key |
ZWIZPFBERCTPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCNCCCON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide typically involves the reaction of 3-(aminooxy)propylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-(Aminooxy)propylamine is reacted with acetic anhydride.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is purified using standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: : In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Primary amines.
Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide is used as a reagent in organic synthesis, particularly in the formation of oxime derivatives and other nitrogen-containing compounds.
Biology: : In biological research, this compound is used as a cross-linking agent to study protein-protein interactions and to stabilize protein structures.
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide involves its ability to form stable covalent bonds with target molecules. The aminooxy group can react with carbonyl groups to form oxime linkages, which are stable and resistant to hydrolysis. This property makes it useful in various applications, including cross-linking proteins and stabilizing molecular structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Reactivity and Function
(a) Aminooxy Group vs. Standard Amines
- The aminooxy group in the target compound enables oxime bond formation with ketones or aldehydes, a feature absent in other polyamine derivatives like N¹-acetylspermidine . This makes it valuable in bioconjugation for drug delivery or diagnostic probes.
- In contrast, N¹-acetylspermidine (C₁₀H₂₄N₄O·3HCl) lacks reactive oxygen but retains polyamine-mediated roles in cell proliferation and differentiation .
(b) Chain Length and Branching
- This compound has a branched chain (propyl-aminopropyl-aminooxypropyl), enhancing steric flexibility compared to linear analogs like N-[3-(4-aminobutylamino)propyl]acetamide (C₉H₂₁N₃O) .
- Shorter-chain derivatives (e.g., N-(3-aminopropyl)acetamide, C₅H₁₂N₂O) are simpler intermediates for synthesizing heterocycles or acetylated polyamines .
(c) Pharmacological Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

